![molecular formula C12H15FO2 B1445089 4-[(4-Fluorophenyl)methyl]oxan-4-ol CAS No. 1524731-69-8](/img/structure/B1445089.png)
4-[(4-Fluorophenyl)methyl]oxan-4-ol
Overview
Description
4-[(4-Fluorophenyl)methyl]oxan-4-ol, also known as 4-Fluorophenylmethyloxan-4-ol, is an organic compound that is used in a variety of research applications. It is a colorless liquid with a sweet smell, and is a derivative of oxan. This compound has been used in a variety of studies, ranging from its use as a reagent in organic synthesis, to its role as a potential therapeutic agent.
Scientific Research Applications
Medicinal Chemistry: Fluorine Atom’s Role in Drug Efficacy
The incorporation of fluorine atoms into small molecules, such as “4-[(4-Fluorophenyl)methyl]oxan-4-ol”, is significant in medicinal chemistry. The fluorine atom enhances the molecule’s pharmacokinetic properties, including its size, electronegativity, and resistance to metabolic oxidation . This can lead to the development of drugs with improved efficacy and duration of action.
Imaging Techniques: Contrast Agent Development
Fluorine-containing compounds are pivotal in the design of contrast agents for imaging techniques. The presence of fluorine can improve the contrast properties of imaging agents used in magnetic resonance imaging (MRI) and positron emission tomography (PET), aiding in the early detection of diseases .
Pharmaceutical Synthesis: Blocking Metabolic Oxidation Sites
In pharmaceutical synthesis, “4-[(4-Fluorophenyl)methyl]oxan-4-ol” can be utilized to block metabolic oxidation sites. This prevents the rapid degradation of the drug in the body, thereby enhancing its stability and therapeutic window .
Chemical Synthesis: Intermediate for Complex Molecules
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable starting point for synthesizing a wide range of chemical entities with potential therapeutic applications .
Safety and Toxicology: Hazard Identification
Understanding the safety profile of chemical compounds is crucial. “4-[(4-Fluorophenyl)methyl]oxan-4-ol” has been studied for its safety and toxicological effects, providing essential data for hazard identification and risk assessment in both laboratory settings and industrial applications .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNMEKPCNNVOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]oxan-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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